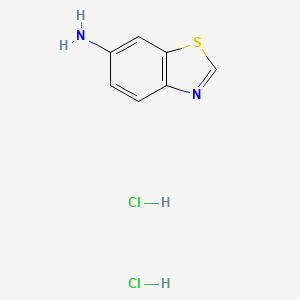

1,3-Benzothiazol-6-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

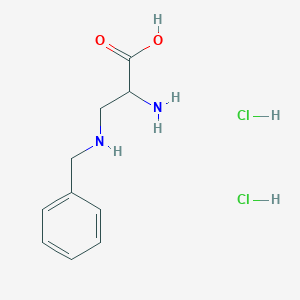

1,3-Benzothiazol-6-amine dihydrochloride is a chemical compound with the CAS Number: 1803581-49-8 . It has a molecular weight of 223.13 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, often involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are generally good, ranging from 68-73% .Molecular Structure Analysis

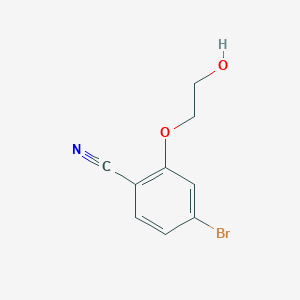

The InChI code for this compound is 1S/C7H6N2S.2ClH/c8-5-1-2-6-7 (3-5)10-4-9-6;;/h1-4H,8H2;2*1H . This indicates that the molecule consists of a benzothiazole ring with an amine group at the 6-position, and two chloride ions.Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive and can undergo a variety of chemical reactions. They have been found to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Biological and Pharmacological Properties

1,3-Benzothiazol-6-amine dihydrochloride, as a benzothiazole derivative, is part of a group of heterocyclic compounds known for their varied biological activities. Benzothiazole and its derivatives are recognized for their weak base properties and significant role in medicinal chemistry due to their presence in many natural and synthetic bioactive molecules. These compounds exhibit a wide range of pharmacological activities including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The structural uniqueness of benzothiazole, particularly the methine center in the thiazole ring, contributes to its importance in drug development and therapeutic applications. The activities of benzothiazole derivatives are often enhanced by specific substitutions on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, leading to a variety of biological effects (Bhat & Belagali, 2020).

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been extensively studied, with numerous compounds showing efficacy against various cancer cell lines. These derivatives operate through diverse mechanisms, including inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis through the generation of reactive oxygen species (ROS). The structure-activity relationships (SAR) of these compounds have been analyzed to understand their effectiveness against cancer, indicating that benzothiazole derivatives hold promise as lead compounds for cancer therapy (Pathak et al., 2019).

Antimicrobial and Antiviral Properties

Benzothiazole derivatives, including this compound, have been recognized for their potent antimicrobial and antiviral properties. These compounds have been investigated for their effectiveness against a range of microbial and viral pathogens, suggesting their potential as candidates for the development of new antimicrobial and antiviral therapies. The diverse modes of action of benzothiazole derivatives against microorganisms and viruses make them a valuable resource in the search for new therapeutic agents in the face of increasing antimicrobial resistance and emerging viral diseases (Elamin et al., 2020).

Mecanismo De Acción

Target of Action

1,3-Benzothiazol-6-amine dihydrochloride is a benzothiazole derivative . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting several targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The mode of action of benzothiazole derivatives, including this compound, is complex and can vary based on the aryl group substitution . They can have a membrane perturbing mode of action and an intracellular mode of action due to binding with DNA .

Biochemical Pathways

Given the targets it inhibits, it can be inferred that it affects several biochemical pathways related to bacterial growth and survival .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to its interaction with several targets crucial for bacterial survival . This results in potent activity against clinically relevant pathogens like E.coli and S.aureus .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Direcciones Futuras

Benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, are of great interest due to their wide range of biological activities and medicinal applications . They are being studied for their potential as novel antibiotics to control resistance problems . The development of new synthetic approaches and patterns of reactivity for these compounds is a promising area of future research .

Análisis Bioquímico

Biochemical Properties

1,3-Benzothiazol-6-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression levels of specific genes. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events. These molecular interactions are fundamental to the compound’s biochemical and pharmacological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s behavior in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor activation, without causing significant toxicity. At high doses, it may induce toxic or adverse effects, such as cellular damage or organ dysfunction. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit an enzyme involved in a specific metabolic pathway, leading to the accumulation or depletion of certain metabolites. These interactions are vital for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

1,3-benzothiazol-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHALQFTFXVVCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1382147.png)

amine hydrochloride](/img/structure/B1382155.png)

![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)

![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)